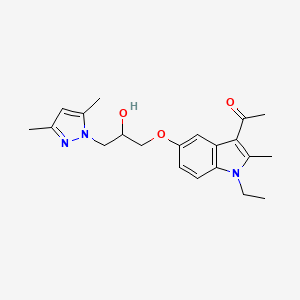![molecular formula C15H17N5O4S2 B2887269 N-(5-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 2034515-94-9](/img/structure/B2887269.png)
N-(5-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide is a unique compound with a complex structure It features a pyrrolo[2,3-c]pyridin ring fused to a methylated oxo group and is linked to a thiazolyl acetamide via a sulfonamide bridge
準備方法
Synthetic Routes and Reaction Conditions
Formation of Pyrrolo[2,3-c]pyridin core: : The synthesis often begins with the formation of the pyrrolo[2,3-c]pyridin core. This can involve cyclization reactions starting from pyridine derivatives.
Methylation and Oxidation: : Introducing the 1-methyl-7-oxo functional groups is typically done via methylation and oxidation reactions.
Sulfonamide Formation: : The sulfonamide linkage is formed by reacting the appropriate amine with a sulfonyl chloride under basic conditions.
Thiazolyl Acetamide Coupling: : Finally, the thiazolyl group is coupled to the acetamide via nucleophilic substitution.
Industrial Production Methods: : Industrial production often scales up these reactions by optimizing catalysts and solvents to enhance yields and reduce by-products. Continuous flow reactors and advanced purification techniques are employed to achieve high purity.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, especially at the pyrrolo[2,3-c]pyridin ring.
Reduction: : Reduction reactions can modify the oxo groups, potentially yielding alcohols.
Substitution: : Substitution reactions can occur at various positions, especially on the thiazole ring and sulfonamide linkage.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: : Catalytic hydrogenation using palladium or nickel catalysts, or chemical reduction using sodium borohydride.
Substitution: : Nucleophiles like amines or thiols under basic conditions can induce substitution reactions.
Major Products
Oxidation can yield oxides or hydroxyl derivatives.
Reduction generally forms alcohols or amines.
Substitution often results in modified thiazole or pyrrolo[2,3-c]pyridin derivatives.
科学的研究の応用
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Serves as a scaffold for the development of new materials with unique properties.
Biology
Explored for its potential as a biological probe to study enzyme functions.
Investigated for its interactions with various biological macromolecules.
Medicine
Potential therapeutic agent due to its ability to interact with specific proteins and enzymes.
Studied for its antimicrobial, antiviral, and anticancer properties.
Industry
Utilized in the development of advanced materials, such as polymers with enhanced stability.
Functions as a precursor in the synthesis of dyes and pigments.
作用機序
The compound's effects are mainly due to its ability to interact with biological targets at the molecular level. Its structure allows for:
Binding to Enzymes: : Inhibition or activation of enzyme activity.
Interacting with Proteins: : Modulation of protein functions by binding to active sites or allosteric sites.
Pathway Modulation: : Influencing biological pathways by either inhibiting or promoting specific reactions.
類似化合物との比較
Similar Compounds
N-(5-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)benzamide: : Similar structure but with a benzamide group instead of acetamide.
N-(5-(N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide: : Contains an ethyl group instead of a methyl group.
Uniqueness
The specific combination of the pyrrolo[2,3-c]pyridin core, sulfonamide linkage, and thiazolyl acetamide makes it unique.
Different functional groups confer distinct chemical and biological properties.
N-(5-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide continues to be a compound of interest across various research disciplines due to its intricate structure and versatile applications.
特性
IUPAC Name |
N-[5-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethylsulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S2/c1-10(21)18-15-16-9-12(25-15)26(23,24)17-5-8-20-7-4-11-3-6-19(2)13(11)14(20)22/h3-4,6-7,9,17H,5,8H2,1-2H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFBBKVKIULJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2887187.png)





![5-METHYL-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2887196.png)
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2887199.png)
![4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2887200.png)
![N-(2,3-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2887201.png)


![8-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2887208.png)
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2887209.png)
